Myosin-IN-1 Exhibits Low-Micromolar Potency for Cardiac Myosin ATPase Inhibition
In a direct biochemical assay measuring F-actin stimulated ATPase activity of bovine β-cardiac myosin S1, Myosin-IN-1 (F10) demonstrated an IC50 of 21 ± 3 µmol/L, achieving 89 ± 5% maximal inhibition [1]. This potency, while lower than Mavacamten (IC50 0.49 µM bovine) and Aficamten (IC50 1.4 µM) , is characteristic of a novel, low-micromolar inhibitor suitable for in vitro and ex vivo cardiac pharmacology studies.
| Evidence Dimension | Inhibition of cardiac myosin ATPase activity |
|---|---|
| Target Compound Data | IC50 = 21 ± 3 µM |
| Comparator Or Baseline | Mavacamten IC50 = 0.49 µM; Aficamten IC50 = 1.4 µM |
| Quantified Difference | Myosin-IN-1 is approximately 43-fold less potent than Mavacamten and 15-fold less potent than Aficamten. |
| Conditions | F-actin stimulated ATPase activity of bovine β-cardiac myosin S1 |
Why This Matters
Researchers must select Myosin-IN-1 specifically for studies requiring a low-micromolar cardiac myosin inhibitor, as its distinct potency profile influences effective dosing in ex vivo and in vitro experiments, ensuring accurate pharmacological modulation.
- [1] Parijat P, Attili S, Hoare Z, Shattock M, Kenyon V, Kampourakis T. Discovery of a novel cardiac-specific myosin modulator using artificial intelligence-based virtual screening. Nat Commun. 2023 Nov 24;14(1):7692. View Source
